Songarosaponin A
Description
Songarosaponin A is a triterpenoidal saponin isolated from Buddleja officinalis, a plant traditionally used in Korean medicine for treating neurological and inflammatory conditions . Structurally, it belongs to the saponin class, characterized by a hydrophobic triterpene aglycone linked to hydrophilic sugar moieties. Its isolation and structural elucidation were achieved via 1D/2D-NMR and MS analysis, confirming its identity as a member of the ursane-type triterpene saponins . This compound exhibits mild anti-inflammatory activity, particularly in inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, with mechanisms linked to suppression of inducible nitric oxide synthase (iNOS) expression .
Properties
CAS No. |
141565-05-1 |
|---|---|
Molecular Formula |
(C14H16N2O4C5H8O2)x |
Molecular Weight |
1073.3 g/mol |
IUPAC Name |
2-[6-[2-[[4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C54H88O21/c1-24-33(59)36(62)39(65)45(68-24)73-42-29(21-56)71-47(41(67)38(42)64)74-43-34(60)25(2)69-48(44(43)75-46-40(66)37(63)35(61)28(20-55)70-46)72-32-12-13-50(5)30(51(32,6)22-57)11-14-53(8)31(50)10-9-26-27-19-49(3,4)15-17-54(27,23-58)18-16-52(26,53)7/h9-10,24-25,28-48,55-67H,11-23H2,1-8H3 |
InChI Key |
QUZUQSXPOSEUDF-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8=C9CC(CCC9(CCC87C)CO)(C)C)C)C)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8=C9CC(CCC9(CCC87C)CO)(C)C)C)C)C)O)CO)O)O)O |
Synonyms |
3-O-((alpha-L-rhamnopyranosyl(1-4)-beta-D-glucopyranosyl(1-3))-(beta-D-glucopyranosyl(1-2))-beta-D-fucopyranosyl)-olea-11,13-diene-3,23,28-triol songarosaponin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Source Comparisons
Key Structural Insights :
- This compound shares the ursane-type aglycone with Buddlejasaponin IV and Songarosaponin D but differs in sugar chain composition, which influences bioactivity .
- Mimengoside B, co-isolated with this compound from B. officinalis, has an oleanane-type aglycone, contributing to distinct pharmacological profiles .
Bioactivity Comparisons
Anti-Inflammatory Activity (NO Inhibition) :
Key Findings :
- This compound exhibits weaker NO inhibition compared to Buddlejasaponin IV and Songarosaponin D, likely due to differences in sugar chain length or substitution patterns .
Cytotoxic Activity :
Key Insights :
- This compound’s cytotoxicity remains unstudied, whereas Buddlejasaponin IV and Songarosaponin D show remarkable activity against lung (COR-L23) and colon (Caco-2) carcinomas .
- Sugar chain length correlates with cytotoxicity: Songarosaponin D (3 sugars) is more potent against Caco-2 cells than Buddlejasaponin IV (2 sugars), highlighting structure-activity relationships .
Mechanistic and Pharmacological Differences
- This compound: Primarily associated with anti-inflammatory effects via iNOS suppression but lacks evidence for direct NF-κB or cytokine modulation .
- Buddlejasaponin IV/Songarosaponin D : Broad-spectrum anti-inflammatory and cytotoxic activities mediated by NF-κB blockade, COX-2 inhibition, and disruption of cancer cell cytoskeletons .
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Document protocols in detail (e.g., supplier catalog numbers, instrument settings). Share raw data and code (e.g., R/Python scripts) via Zenodo or GitHub. Use reference standards (e.g., USP-grade controls) and participate in inter-laboratory validation rounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
